Dorstenone
Description
Dorstenone is a chemical compound that, based on its nomenclature, likely belongs to the class of steroidal or terpenoid derivatives. While specific literature on this compound is scarce in the provided evidence, its structural analogs and functional similarities can be inferred from related compounds such as Drostanolone, Androsterone, and Dromostanolone Propionate. These compounds share core steroidal frameworks, which are often associated with biological activities in hormonal regulation or pharmacological applications . The absence of direct studies on this compound necessitates a comparative approach using structurally or functionally related molecules to hypothesize its properties and applications.
Properties
Molecular Formula |
C40H38O8 |
|---|---|
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(E)-1-[3-[(1S,5R,6S)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(4-hydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C40H38O8/c1-22(2)4-14-28-34(44)18-16-30(38(28)46)40(48)36-31(25-8-12-27(42)13-9-25)20-23(3)21-32(36)37-35(45)19-15-29(39(37)47)33(43)17-7-24-5-10-26(41)11-6-24/h4-13,15-19,21,31-32,36,41-42,44-47H,14,20H2,1-3H3/b17-7+/t31-,32-,36-/m0/s1 |
InChI Key |
SUQUIVSLHDOSQP-NOLCOJBVSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=CC=C(C=C2)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O |
Synonyms |
dorstenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Variations: this compound’s assumed structure lacks the 2α-methyl group present in Drostanolone and Dromostanolone Propionate, which are critical for their anabolic potency . Androsterone’s 3α-hydroxyl and 17-ketone groups distinguish it as a natural metabolite, whereas this compound may feature alternative oxidation states .
Functional Differences: Dromostanolone Propionate’s ester moiety (propionate group) enhances its lipophilicity and half-life compared to non-esterified analogs like Androsterone . Drostanolone’s 2α-methyl group increases its resistance to metabolic degradation, a feature absent in this compound’s hypothetical structure .
Analytical Challenges: As noted in , chemical analyses of steroidal compounds face challenges such as incomplete extraction and ambiguous structural confirmation. Techniques like XPS () or NMR would be critical for resolving this compound’s configuration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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